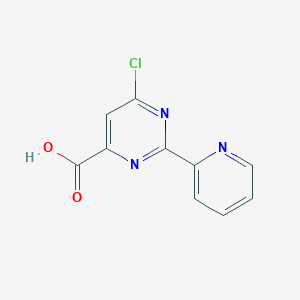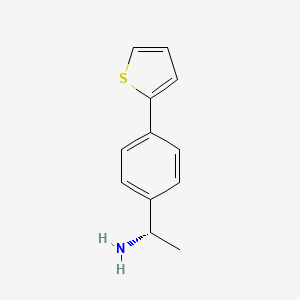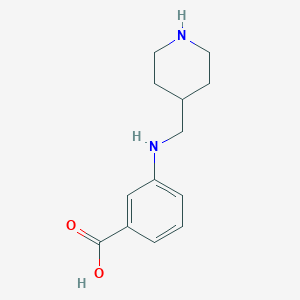
3-((Piperidin-4-ylmethyl)amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Piperidin-4-ylmethyl)amino)benzoic acid is a chemical compound with the molecular formula C13H18N2O2 It is characterized by the presence of a piperidine ring attached to a benzoic acid moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Piperidin-4-ylmethyl)amino)benzoic acid typically involves the reaction of 4-piperidinemethanamine with 3-nitrobenzoic acid, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere. The reaction proceeds as follows:
Nitration: 3-nitrobenzoic acid is prepared by nitration of benzoic acid.
Amination: 4-piperidinemethanamine is reacted with 3-nitrobenzoic acid to form the nitro intermediate.
Reduction: The nitro intermediate is reduced to the amino compound using Pd/C and hydrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((Piperidin-4-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields reduced amines and alcohols.
Substitution: Forms substituted benzoic acid derivatives.
Scientific Research Applications
3-((Piperidin-4-ylmethyl)amino)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((Piperidin-4-ylmethyl)amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and benzoic acid moiety contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((Piperidin-4-yl)methylamino)benzoic acid
- 3-((Piperidin-4-yl)methylamino)benzoic acid
- 4-((Piperidin-4-yl)methylamino)benzoic acid
Uniqueness
3-((Piperidin-4-ylmethyl)amino)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a piperidine ring and benzoic acid moiety allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10/h1-3,8,10,14-15H,4-7,9H2,(H,16,17) |
InChI Key |
HZBKDHTVTZCMSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)
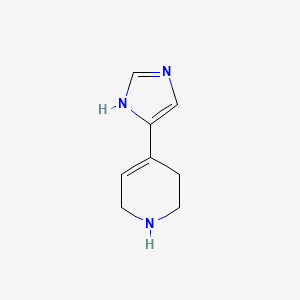
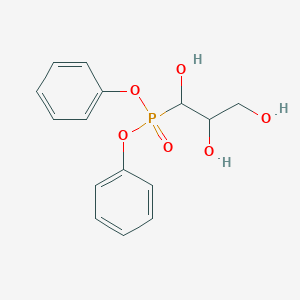
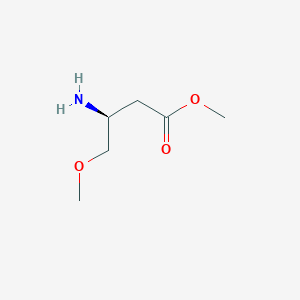
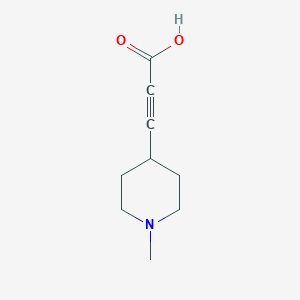

![2-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13203338.png)
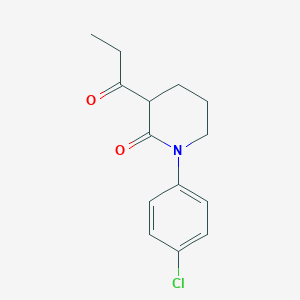

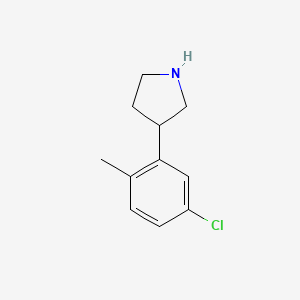
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
